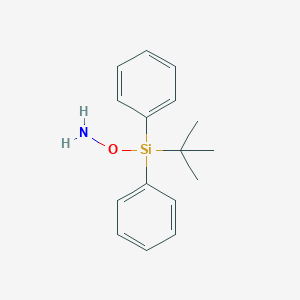

O-(Tert-butyldiphenylsilyl)hydroxylamine

Descripción general

Descripción

O-(Tert-butyldiphenylsilyl)hydroxylamine is an organic compound with the molecular formula C16H21NOSi. It is known for its use in organic synthesis, particularly in the protection of hydroxyl groups. The compound is a white to almost white powder or crystal and is stable under inert atmosphere conditions .

Métodos De Preparación

The synthesis of O-(Tert-butyldiphenylsilyl)hydroxylamine typically involves the reaction of tert-butyldiphenylsilyl chloride with hydroxylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified by recrystallization .

Análisis De Reacciones Químicas

O-(Tert-butyldiphenylsilyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes.

Reduction: It can be reduced to amines.

Aplicaciones Científicas De Investigación

Synthetic Applications

2.1 Protecting Group in Organic Synthesis

O-(Tert-butyldiphenylsilyl)hydroxylamine serves as an effective protecting group for hydroxylamines during multi-step organic syntheses. It can stabilize reactive intermediates and facilitate the selective modification of functional groups. This property is particularly useful in the synthesis of complex molecules where hydroxylamine functionalities need to be temporarily masked.

| Application | Description |

|---|---|

| Protecting Group | Stabilizes hydroxylamines during synthesis |

| Reagent | Induces cleavage in solid-phase synthesis |

2.2 Solid-Phase Synthesis

The compound is used to induce cleavage during the solid-supported synthesis of hydroxamic acids, which are important in medicinal chemistry for their role as enzyme inhibitors, particularly in the context of histone deacetylases (HDACs) . The ability to cleave selectively makes it a crucial component in the development of targeted therapies.

Medicinal Chemistry Applications

3.1 Histone Deacetylase Inhibition

Research has demonstrated that derivatives of this compound can serve as potent inhibitors of histone deacetylases. These enzymes play a significant role in cancer progression, and inhibiting them can lead to therapeutic effects against various cancers .

Case Study: Synthesis of N-Alkylated Hydroxamic Acids

- Objective : Develop selective HDAC inhibitors.

- Methodology : Utilizing this compound as a protecting group, researchers synthesized a series of N-alkylated hydroxamic acids.

- Results : The synthesized compounds exhibited significant inhibitory activity against HDAC enzymes, demonstrating the utility of this hydroxylamine derivative in cancer therapeutics .

Material Science Applications

This compound has also been explored for its potential applications in material science, particularly in the development of functionalized polymers and coatings that require specific reactivity profiles.

Mecanismo De Acción

The mechanism of action of O-(Tert-butyldiphenylsilyl)hydroxylamine involves the formation of a stable silyl ether linkage with hydroxyl groups. This protects the hydroxyl group from unwanted reactions during synthetic procedures. The silyl ether can be removed under mild acidic conditions, regenerating the free hydroxyl group .

Comparación Con Compuestos Similares

Similar compounds to O-(Tert-butyldiphenylsilyl)hydroxylamine include:

O-(Tert-butyldimethylsilyl)hydroxylamine: This compound has a similar protecting group function but with different steric and electronic properties due to the presence of methyl groups instead of phenyl groups.

O-(Trimethylsilyl)hydroxylamine: Another protecting group with smaller steric hindrance compared to tert-butyldiphenylsilyl group. This compound is unique due to its bulky tert-butyl and diphenyl groups, which provide greater stability and protection to the hydroxyl group.

Actividad Biológica

O-(Tert-butyldiphenylsilyl)hydroxylamine is a specialized compound in the hydroxylamine family, known for its unique structural features that enhance its reactivity and stability. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial properties and roles as a drug candidate. The following sections will delve into its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

- Formula : C_{14}H_{19}NOSi

- Molecular Weight : Approximately 275.43 g/mol

The tert-butyldiphenylsilyl group serves as a protective moiety that enhances the compound's stability during chemical reactions. This stability is crucial for its applications in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of hydroxylamine with tert-butyldiphenylsilyl chloride under controlled conditions. This process allows for the selective protection of the hydroxylamine functional group, facilitating further reactions without degradation.

Biological Activities

This compound exhibits a range of biological activities, which are summarized below:

- Antimicrobial Activity : Hydroxylamines, including this compound, have been studied for their ability to inhibit bacterial growth. Research indicates that derivatives of hydroxylamines can exhibit significant antimicrobial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

- Anti-inflammatory Properties : Recent studies have shown that hydroxylamines can modulate inflammatory responses. For instance, compounds with similar structures have demonstrated inhibitory effects on nitric oxide production in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .

- Cancer Therapeutics : Hydroxylamine derivatives have been explored as potential anticancer agents. A related study highlighted a trisubstituted hydroxylamine that exhibited potent activity against non-small cell lung cancer (NSCLC) cell lines with specific EGFR mutations, indicating that similar compounds could be developed for targeted cancer therapies .

Case Studies

- Antimicrobial Evaluation : A study evaluated various hydroxylamine derivatives against standard bacterial strains. This compound showed promising results with an IC50 value indicating effective inhibition of bacterial growth compared to control compounds .

- Anti-inflammatory Mechanisms : In a bioassay involving RAW 264.7 cells, this compound was tested for its ability to inhibit LPS-induced nitric oxide production. The results indicated a moderate inhibitory effect, suggesting its potential use in managing inflammatory conditions .

- Cancer Cell Line Studies : A related compound was tested in vivo using patient-derived xenograft models to assess its efficacy against brain metastases in NSCLC. The results demonstrated significant tumor regression, supporting the hypothesis that hydroxylamines could serve as effective treatments for resistant cancer strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cancer Activity |

|---|---|---|---|

| This compound | Moderate | Mild | Significant |

| Trisubstituted Hydroxylamine | High | Moderate | Potent against NSCLC |

| Simple Hydroxylamine | Low | Low | Minimal |

Propiedades

IUPAC Name |

O-[tert-butyl(diphenyl)silyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NOSi/c1-16(2,3)19(18-17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTWOGMXABHJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471449 | |

| Record name | O-(TERT-BUTYLDIPHENYLSILYL)HYDROXYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103587-51-5 | |

| Record name | O-(TERT-BUTYLDIPHENYLSILYL)HYDROXYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(tert-Butyldiphenylsilyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.